3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
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Overview
Description
3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with an indeno-pyrazole core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with indanone under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylaminophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
- 3-(4-Chlorophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
- 3-(4-Nitrophenyl)-1-phenylindeno[2,3-D]pyrazol-4-one
Uniqueness
3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c1-27-17-13-11-15(12-14-17)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVVGBUHYNRAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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